The Discovery and Synthesis of Talazoparib Tosylate: A PARP Inhibitor Revolutionizing Cancer Therapy
The Discovery and Synthesis of Talazoparib Tosylate: A PARP Inhibitor Revolutionizing Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Talazoparib tosylate, marketed under the brand name Talzenna, is a potent, orally bioavailable inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2.[1][2] Developed by Pfizer, it represents a significant advancement in the targeted therapy of cancers with specific DNA repair deficiencies.[3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to talazoparib tosylate, intended for professionals in the field of oncology drug development.
Talazoparib was approved by the U.S. Food and Drug Administration (FDA) in October 2018 for the treatment of patients with deleterious or suspected deleterious germline BRCA-mutated (gBRCAm), HER2-negative locally advanced or metastatic breast cancer.[3][5] Its indications have since expanded to include certain types of prostate cancer.[2] What distinguishes talazoparib from other PARP inhibitors is its dual mechanism of action: not only does it inhibit the catalytic activity of PARP, but it also traps the PARP enzyme on DNA, a property that contributes to its high potency.[2][6]
Discovery and Development
The development of talazoparib (formerly BMN 673) was driven by the need for more potent PARP inhibitors with improved therapeutic indices.[7] The discovery process involved the screening and optimization of a series of dihydropyridophthalazinone compounds.[8] Key milestones in its development include its acquisition by Medivation from BioMarin Pharmaceutical and its subsequent acquisition by Pfizer.[1]
Synthesis Pathway
The chemical synthesis of talazoparib involves a multi-step process. One of the scalable routes involves the condensation of an isobenzofuranone derivative with an aldehyde to form a key intermediate. This is followed by a series of reactions including a cascade reaction to form a tetracyclic core, and finally, treatment with hydrazine monohydrate to yield the talazoparib free base. The tosylate salt is then formed to improve the physicochemical properties of the drug substance.[7][8]
A detailed, multi-step synthesis is outlined in the patent literature, starting from 4-amino-6-fluoroisobenzofuran-1(3H)-one and 4-fluorobenzaldehyde.[8] An alternative approach utilizes D-(-)-tartaric acid for chiral resolution of a late-stage intermediate, avoiding the need for chiral chromatography in the final step.[7][8]
Below is a diagram illustrating a possible synthetic pathway for talazoparib.
Caption: A simplified representation of a synthetic pathway for talazoparib tosylate.
Mechanism of Action
Talazoparib exerts its cytotoxic effects through a dual mechanism targeting the PARP1 and PARP2 enzymes, which are critical for the repair of DNA single-strand breaks (SSBs) via the base excision repair (BER) pathway.[2][9]
-
Catalytic Inhibition: Talazoparib competes with the endogenous substrate NAD+ for the catalytic domain of PARP, preventing the synthesis of poly(ADP-ribose) chains. This inhibition of PARP's enzymatic activity impairs the recruitment of other DNA repair factors to the site of SSBs.[10]
-
PARP Trapping: A key feature of talazoparib is its potent ability to trap PARP-DNA complexes.[2][6] By binding to the PARP enzyme that is already associated with DNA at the site of a single-strand break, talazoparib prevents the dissociation of the enzyme, creating a physical obstruction to DNA replication. This trapping mechanism is considered to be a major contributor to its cytotoxicity and is significantly more potent than that of earlier-generation PARP inhibitors.[10]
In cancer cells with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient.[9] When SSBs are not repaired due to PARP inhibition by talazoparib, they can lead to the formation of DSBs during DNA replication. In BRCA-deficient cells, these DSBs cannot be efficiently repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptotic cell death. This concept is known as synthetic lethality.[9]
Caption: Mechanism of action of talazoparib leading to synthetic lethality in BRCA-deficient cells.
Quantitative Data
The potency and efficacy of talazoparib have been quantified in numerous preclinical and clinical studies.
Table 1: In Vitro Potency of Talazoparib
| Assay Type | Cell Line/Target | IC50 / Ki | Reference |
| PARP1 Enzymatic Assay | PARP1 | 0.57 nM (IC50) | [11] |
| PARP1/2 Inhibition | PARP1/2 | Ki = 1.2 nM (PARP1), 0.9 nM (PARP2) | [12] |
| PARP Trapping | - | ~100-fold more potent than olaparib | [10] |
| Cell Viability | MX-1 (BRCA1 mutant) | 0.3 nM (EC50) | [13] |
| Cell Viability | Capan-1 (BRCA2 mutant) | 5 nM (EC50) | [13] |
| Cell Viability | MG63 (Osteosarcoma) | 0.448 µM (IC50) | [14] |
| Cell Viability | ZK-58 (Osteosarcoma) | 0.115 µM (IC50) | [14] |
Table 2: Pharmacokinetic Parameters of Talazoparib
| Species | Dose | Cmax | Tmax | t1/2 | Oral Bioavailability | Reference |
| Rat | 10 mg/kg (oral) | 7948 ng/mL | - | 2.25 h | 56% | [13] |
| Human | 1 mg (single dose) | 13.78 ng/mL | ~1.0 h | 50.7 h | - | [15] |
| Human | 1 mg (steady state) | 16.4 ng/mL | 1-2 h | 90 (±58) h | - | [16] |
Table 3: Clinical Efficacy of Talazoparib
| Clinical Trial | Indication | Treatment Arm | Comparator | Median Progression-Free Survival (PFS) | Overall Survival (OS) Hazard Ratio (HR) | Reference |
| EMBRACA | gBRCAm, HER2-negative advanced breast cancer | Talazoparib | Physician's choice of chemotherapy | 8.6 months | 0.848 | [5][17] |
| 5.6 months | [5][17] | |||||
| TALAPRO-2 | HRR-deficient metastatic castration-resistant prostate cancer (mCRPC) | Talazoparib + Enzalutamide | Placebo + Enzalutamide | Not Reached | 0.69 | [18] |
| 13.8 months | [18] |
Experimental Protocols
PARP-1 Enzyme Inhibition Assay
A common method to determine the inhibitory activity of compounds against PARP-1 is a chemiluminescent assay.
Caption: Workflow for a PARP-1 chemiluminescent inhibition assay.
Detailed Methodology:
-
Plate Coating: 96-well plates are precoated with a histone mixture (25 µL/well) in PBS and incubated overnight at 4°C.[3]
-
Blocking: The wells are washed and then blocked with a blocking buffer (100 µL/well) for 90 minutes at room temperature to prevent non-specific binding.[3]
-
Compound Addition: Varying concentrations of talazoparib are added to the wells, along with the PARP-1 enzyme and activated DNA.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of biotinylated NAD+. The plate is then incubated for 1 hour at room temperature.
-
Detection: Streptavidin-HRP is added to the wells and incubated for another hour. This binds to the biotinylated PAR incorporated onto the histones.
-
Signal Generation: A chemiluminescent HRP substrate is added to the wells.
-
Measurement: The luminescence is measured using a plate reader. The intensity of the signal is inversely proportional to the PARP-1 inhibitory activity of talazoparib.
Cell Viability Assay (MTT Assay)
To assess the cytotoxic effects of talazoparib on cancer cell lines, particularly those with BRCA mutations, the MTT assay is frequently employed.
Detailed Methodology:
-
Cell Seeding: Cancer cells (e.g., W780 and W0069 BRCA1-deficient murine mammary tumor cells) are seeded in 96-well plates and allowed to adhere.[19]
-
Treatment: The cells are then treated with a range of concentrations of talazoparib and incubated for a specified period (e.g., 5 days).[19]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vivo Xenograft Studies
To evaluate the anti-tumor activity of talazoparib in a living organism, xenograft models are utilized.
Detailed Methodology:
-
Animal Model: Immunocompromised mice (e.g., female athymic nu/nu mice) are used.[13]
-
Tumor Implantation: Human cancer cells (e.g., MX-1, a BRCA1-mutant breast cancer cell line) are implanted subcutaneously into the mice.[13][20]
-
Treatment Initiation: When the tumors reach a specified volume (e.g., 150 mm³), the mice are randomized into treatment and control groups.[20]
-
Drug Administration: Talazoparib is administered to the treatment group, typically by oral gavage, at a specified dose and schedule (e.g., 0.33 mg/kg, once daily for 28 days).[13] The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study continues for a predetermined period or until the tumors in the control group reach a maximum allowable size. The efficacy of talazoparib is determined by comparing the tumor growth in the treated group to the control group.
Conclusion
Talazoparib tosylate stands as a testament to the power of targeted therapy in oncology. Its discovery and development have been guided by a deep understanding of the molecular vulnerabilities of cancer cells, particularly those with defects in DNA repair pathways. The dual mechanism of PARP inhibition and trapping confers a high degree of potency, which has translated into significant clinical benefit for patients with BRCA-mutated breast and prostate cancers. The synthesis of this complex molecule has been optimized for large-scale production, and its pharmacological properties have been well-characterized through extensive preclinical and clinical investigation. As research continues, the full therapeutic potential of talazoparib, both as a monotherapy and in combination with other agents, will be further elucidated, offering hope for patients with a growing number of malignancies.
References
- 1. Safety, pharmacokinetics, and preliminary efficacy of the PARP inhibitor talazoparib in Japanese patients with advanced solid tumors: phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. mdpi.com [mdpi.com]
- 4. scienceopen.com [scienceopen.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Talazoparib (BMN 673): a polymerase inhibitor_Chemicalbook [chemicalbook.com]
- 8. WO2017215166A1 - Synthesis of parpinhibitor talazoparib - Google Patents [patents.google.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 12. proteaseinhibitorcocktail.com [proteaseinhibitorcocktail.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetics, safety, and antitumor activity of talazoparib monotherapy in Chinese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. roswellpark.org [roswellpark.org]
- 17. Talazoparib versus chemotherapy in patients with germline BRCA1/2-mutated HER2-negative advanced breast cancer: final overall survival results from the EMBRACA trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Sustained, local delivery of the PARP inhibitor talazoparib prevents the development of mammary gland hyperplasia in Brca1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ptgcn.com [ptgcn.com]
